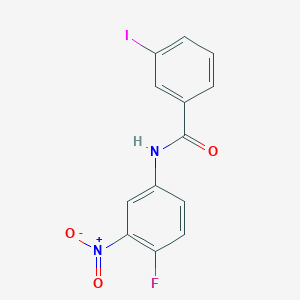
N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide: is a chemical compound that belongs to the class of aromatic amides It features a benzamide core substituted with a 4-fluoro-3-nitrophenyl group and an iodine atom at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, forming 4-fluoro-3-nitroaniline.
Iodination: The 4-fluoro-3-nitroaniline is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom at the 3-position.
Amidation: The final step involves the reaction of the iodinated intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of N-(4-fluoro-3-aminophenyl)-3-iodobenzamide.
Oxidation: Formation of this compound oxides.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, given its structural similarity to other known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group and iodine atom play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 4-fluoro-3-nitrophenyl azide
Comparison: N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide is unique due to the presence of both a nitro group and an iodine atom, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H8FIN2O3 |
|---|---|
Molecular Weight |
386.12 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-iodobenzamide |
InChI |
InChI=1S/C13H8FIN2O3/c14-11-5-4-10(7-12(11)17(19)20)16-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,16,18) |
InChI Key |
UIPFCWCWOCLPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


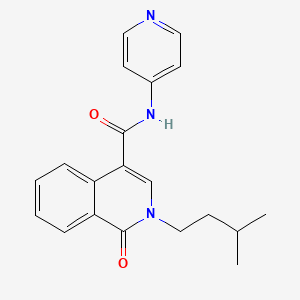
![N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11025179.png)
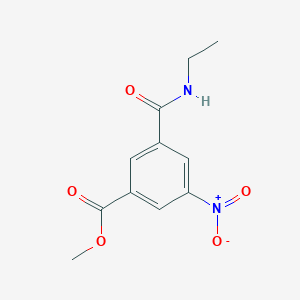


![1-Butyl-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11025206.png)
![4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11025213.png)
![3-(4-Methoxyphenyl)-5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B11025220.png)
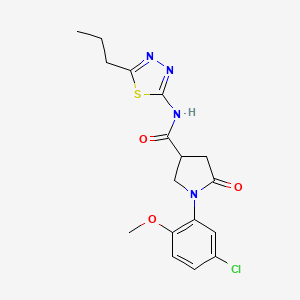
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11025233.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide](/img/structure/B11025239.png)
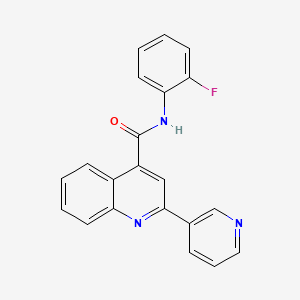
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11025248.png)
![2'-butyl-N-[2-(furan-2-yl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11025250.png)
